molecular formula C10H18N2O4 B2615666 (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate CAS No. 2007916-14-3

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate

Cat. No.: B2615666
CAS No.: 2007916-14-3
M. Wt: 230.264
InChI Key: IZLXUBUCSXDDSG-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Heterocyclic Pyrido[1,2-a]pyrazine Systems

The synthesis of pyrido[1,2-a]pyrazine derivatives dates back to early work on fused pyridine-pyrazine systems. A seminal 2013 study demonstrated a one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6-diones via coupling/cyclization reactions of 6-hydroxypicolinic acids with β-hydroxylamines using HATU as a coupling agent. This methodology established a foundation for accessing such scaffolds under mild conditions. More recent advances include serendipitous syntheses, such as the 2024 discovery of octahydro-2H-pyrazino[1,2-a]pyrazine cores via nitro-Mannich reactions, highlighting the evolving synthetic strategies for related bicyclic systems.

Stereochemical Significance of the (S)-Configuration

The (S)-enantiomer of octahydro-2H-pyrido[1,2-a]pyrazine oxalate features a chiral center at the bridgehead carbon. This configuration is critical for biological activity, as stereochemical differences often determine receptor binding affinity and metabolic stability. For instance, studies on chiral resolution of N-heterocycles reveal that stereoelectronic effects during acylation influence enantioselectivity, underscoring the importance of precise stereochemical control in synthesizing bioactive molecules. The (S)-configuration may favor specific non-covalent interactions or conformational preferences in target proteins, as observed in kinase inhibitors.

Property (S)-Octahydro-2H-pyrido[1,2-a]pyrazine Oxalate Rationale
Molecular Formula C₁₀H₁₈N₂O₄ Comprises the bicyclic core with an oxalate counterion for solubility
Chiral Center 9aS configuration Determines enantiomeric identity and potential bioactivity
Key Functional Groups Bridgehead nitrogen, oxalate salt Enhances hydrogen-bonding capacity and ionic interactions

Comparative Structural Analysis of Pyrido[1,2-a]pyrazine vs. Pyrido[2,3-b]pyrazine Systems

The pyrido[1,2-a]pyrazine scaffold differs structurally from pyrido[2,3-b]pyrazine systems in ring fusion and electronic distribution.

Feature Pyrido[1,2-a]pyrazine Pyrido[2,3-b]pyrazine
Ring Fusion Pyridine fused to pyrazine at 1,2-a positions Pyridine fused to pyrazine at 2,3-b positions
Bridgehead Nitrogen Present at the junction of fused rings Absent
Electronic Effects Enhanced electron-deficient character at pyrazine Moderate electron-withdrawing effects
Biological Relevance Kinase inhibitors, antimicrobial agents Anticancer agents, FtsZ inhibitors

The bridgehead nitrogen in pyrido[1,2-a]pyrazine contributes to unique physicochemical properties, such as increased ring strain and altered π-electron delocalization, which may modulate interactions with biological targets.

Oxalate Salt Formation: Pharmaceutical Rationalization

The oxalate salt form of (S)-octahydro-2H-pyrido[1,2-a]pyrazine is a strategic choice in pharmaceutical development. Oxalic acid serves as a counterion to improve solubility, stability, and bioavailability. Key advantages include:

  • Enhanced Solubility : Oxalate’s dual carboxylate groups enable stronger ionic interactions with aqueous media.
  • Stability : Salt formation reduces hygroscopicity and improves shelf life.
  • Bioavailability : Facilitates absorption by modulating lipophilicity and permeability.
Property Oxalate Salt Free Base
Solubility High in polar solvents Limited in water
Crystallinity Well-defined crystalline structure Amorphous or poorly crystalline
Metabolic Stability Enhanced due to reduced lipophilicity Higher risk of oxidative degradation

Properties

IUPAC Name

(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXUBUCSXDDSG-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a nitro-Mannich reaction, where a nitro group is displaced, leading to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This reaction is often carried out in a one-pot synthesis, which simplifies the process and increases yield.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s bicyclic framework is synthesized via cyclization strategies. Key methods include:

  • Bromoamide Cyclization : Reaction of diamino alcohol intermediates with bromoamides (e.g., 6 or 10) under basic conditions yields the pyrido[1,2-a]pyrazine core .

  • Chloroamide Cyclization : Chloroamides (e.g., 10) undergo cyclization in polar aprotic solvents (e.g., DMF) at 60–80°C, forming the heterobicyclic system with >80% yield .

Cyclization Agent Conditions Yield Product
Bromoamide (6)K₂CO₃, DMF, 70°C, 12 h78%2H-Pyrido[1,2-a]pyrazin-3-(4H)-one (7)
Chloroamide (10)Et₃N, DCM, 25°C, 6 h82%Octahydro-2H-pyrido[1,2-a]pyrazine (14)

These reactions are critical for constructing the bicyclic scaffold, with stereochemical outcomes influenced by the starting material’s chirality .

Nucleophilic Substitutions

The nitrogen-rich structure facilitates nucleophilic displacement reactions:

  • Nitro Group Displacement : During nitro-Mannich reactions, nitro groups are displaced by amines, leading to unexpected one-pot formation of the pyrazino[1,2-a]pyrazine core .

  • Halogen Exchange : Bromine or chlorine substituents on the pyrazine ring undergo substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions .

Example Reaction Pathway :
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate+R-NH2N-alkylated derivative+HBr\text{(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate} + \text{R-NH}_2 \rightarrow \text{N-alkylated derivative} + \text{HBr}

This reactivity is exploited to introduce functional groups for drug discovery .

Stereochemical Influences on Reactivity

The compound’s (S)-configuration and trans-fused ring conformation dictate reaction outcomes:

  • Stereoselective Alkylation : Reactions with chiral electrophiles (e.g., (R)-1-phenyl-2-chloroethane) yield diastereomeric ratios > 4:1 due to steric hindrance in the trans-fused system .

  • Bohlmann Band Analysis : Infrared spectroscopy reveals that C–H bonds α to nitrogen in the trans-conformer contribute disproportionately to Bohlmann bands, affecting hydrogen-bonding interactions .

Conformation Bohlmann Band Intensity Reactivity with Electrophiles
trans-fusedHighSterically hindered
cis-fusedLowMore accessible

Biological Interactions

The oxalate salt interacts with biological targets through:

  • Kinase Inhibition : Acts as a competitive ATP inhibitor for kinases (e.g., JAK2, EGFR), with IC₅₀ values in the nanomolar range .

  • Calcium Channel Modulation : Modulates L-type calcium channels, reducing ion influx by 40–60% at 10 μM concentrations.

Mechanistic Insight :
(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate+kinaseInhibited kinase-ATP complex\text{this compound} + \text{kinase} \rightarrow \text{Inhibited kinase-ATP complex}

These interactions are structure-dependent, with the oxalate moiety enhancing binding affinity through hydrogen bonding .

Oxidative and Reductive Transformations

  • Oxidation : Treatment with KMnO₄ in acidic media cleaves the pyrazine ring, yielding dicarboxylic acid derivatives .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrido ring, forming decahydro derivatives with retained stereochemistry .

Salt Formation and Stability

The oxalate salt is synthesized by reacting the free base with oxalic acid in ethanol at 0–5°C. Stability studies show:

  • Thermal Stability : Decomposes at 210°C (DSC analysis).

  • pH-Dependent Solubility : Soluble in water (>50 mg/mL at pH 3–5) but precipitates at neutral pH.

Scientific Research Applications

Chemical Properties and Structure

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is characterized by a bicyclic structure that includes both a pyrrolidine and a pyrazine ring. Its molecular formula is C10H14N2O4C_{10}H_{14}N_2O_4, with a molecular weight of approximately 216.23 g/mol. The compound's oxalate form indicates its classification as a salt or ester of oxalic acid, which can influence its solubility and reactivity in biological systems .

Calcium Channel Blocker

One of the primary applications of this compound is as a calcium channel blocker . Research has demonstrated its ability to modulate calcium influx in cardiac tissues, which is crucial for treating cardiovascular conditions such as hypertension and arrhythmias. The compound's interaction with calcium channels can influence muscle contraction and neurotransmitter release, making it a candidate for various therapeutic interventions .

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity may provide protective effects against oxidative stress-related diseases, enhancing its potential utility in treating conditions associated with oxidative damage.

Pain Management

The compound has been explored for its analgesic properties, particularly in the context of chronic pain management. It has shown promise in alleviating various types of pain, including neuropathic and inflammatory pain, positioning it as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have adverse gastrointestinal effects .

Central Nervous System Disorders

Research indicates that this compound may be effective in treating disorders of the central nervous system (CNS). These include conditions such as epilepsy, depression, anxiety disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its pharmacological profile suggests it could be beneficial in managing symptoms associated with these disorders .

Interactions with Ion Transporters

Studies focusing on the interactions of this compound with ion transporters have provided insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is vital for developing effective therapeutic strategies that leverage this compound's unique properties.

Material Science Applications

Beyond its medicinal uses, this compound has potential applications in material science due to its structural characteristics. Its ability to form complexes with metal ions could be explored for developing new materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromideBicyclic structureUnique activity profile affecting ion channels
Pyrrolo[3,4-d]pyridazinone derivativesFive-membered ringSelective COX-2 inhibition
Other octahydropyrrolo derivativesVariations in substituentsDiverse biological activities

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Enantiomeric and Substituted Derivatives

Compound Structural Features Synthesis Method Key Properties/Activities References
(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride R-enantiomer with HCl counterion Chiral resolution of racemic mixtures Used in pharmacological studies; MW = 176.69, Purity = 98%
Octahydro-4-methyl-2H-pyrido[1,2-a]pyrazine Methyl substitution at C4 Cyclization of substituted amines Altered lipophilicity (XLogP3 = 1); potential for CNS-targeting drugs
2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido[1,2-a]pyrazine Chloropyrazinyl substituent Alkylation of parent bicyclic amine 45% inhibition of gastric secretion at 32 mg/kg in preclinical models

Key Differences :

  • The S-enantiomer is synthesized via asymmetric cyclization, while the R-enantiomer requires chiral resolution .
  • Methyl or halogen substituents enhance lipophilicity and receptor binding compared to the parent structure .

Bicyclic Heterocycles with Modified Ring Systems

Compound Core Structure Synthesis Route Applications References
Imidazo[1,2-a]pyrazines Imidazole-fused pyrazine Virtual screening and alkylation CDK9 inhibitors (anticancer); IC₅₀ < 1 µM against SARS-CoV-2
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazines Benzimidazole-pyrrolopyrazine hybrid Acid-catalyzed double cyclization Deep blue fluorescence (λ_em = 450 nm); bioimaging applications
Pyrrolo[1,2-a]pyrazine derivatives Pyrrole-fused pyrazine Cyclodehydration of aldehydes Preclinical studies for hypertension; rotameric conformations confirmed via NMR

Key Insights :

  • Imidazo[1,2-a]pyrazines show broader antiviral activity but lack the stereochemical complexity of octahydro-pyridopyrazines .
  • Fluorescent hybrids leverage extended π-systems for optical applications, unlike the non-emissive octahydro derivatives .

Biological Activity

(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrrolidine and a pyrazine ring. Its molecular formula is C11_{11}H14_{14}N2_{2}O4_{4}, with a molecular weight of approximately 230.26 g/mol. The compound is classified as an oxalate, which indicates it is a salt or ester derived from oxalic acid, often involving coordination with metal ions or organic moieties.

Calcium Channel Blocker

One of the primary biological activities of this compound is its role as a calcium channel blocker . This property suggests its potential application in cardiovascular therapies, particularly for conditions such as hypertension and arrhythmias. The compound's interaction with calcium channels can influence muscle contraction and neurotransmitter release, making it a candidate for treating various cardiovascular disorders.

Antioxidant Properties

Preliminary studies have indicated that this compound exhibits antioxidant properties . This activity may contribute to protective effects against oxidative stress-related diseases, highlighting its potential in therapeutic strategies aimed at mitigating oxidative damage in biological systems.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, research indicates that it may modulate calcium influx in cardiac tissues, thereby influencing heart rate and contractility. Additionally, its antioxidant activity may involve scavenging free radicals or enhancing endogenous antioxidant defenses.

Pharmacological Evaluation

A study focused on the pharmacological evaluation of octahydropyrrolo[1,2-a]pyrazine derivatives found that certain compounds exhibited potent activity against various ion channels and receptors. For instance, derivatives similar to this compound were tested for their binding affinities and functional activities against mu-, delta-, and kappa-opioid receptors. One notable derivative demonstrated subnanomolar affinity for the mu-opioid receptor, indicating the potential for analgesic applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds revealed varying biological activities. The following table summarizes key features of selected compounds related to this compound:

Compound NameSimilarity IndexKey Features
(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperidine0.69Used in CNS disorders
(R)-1,4-Diazabicyclo[4.3.0]nonane0.69Known for its role in organic synthesis
Octahydro-2H-pyrido[1,2-a]pyrazine0.69Related bicyclic structure; potential neuroactivity
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride0.67Exhibits different pharmacological properties
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride0.67Explored for drug action

This table illustrates the diversity within this chemical class while underscoring the unique properties of this compound that may lead to specific therapeutic applications not found in others.

Q & A

Q. What are the standard synthetic routes for (S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate?

The synthesis typically involves enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts. A key method employs iridium catalysts (e.g., [Ir(cod)Cl]₂) with chiral ligands like (R)-SegPhos, achieving up to 95% enantiomeric excess (ee) under hydrogen pressure (50–100 bar) . Cyclization strategies using 2-bromoacetophenones and pyrrole-2-carboxaldehydes, followed by ammonium acetate-mediated nitrogen incorporation, are also foundational .

Q. What characterization techniques are critical for confirming the compound’s structure and purity?

  • X-ray crystallography : Resolves stereochemistry and confirms the bicyclic framework (e.g., CCDC 1919367 in ) .
  • NMR and MS : ¹H/¹³C NMR identifies proton environments (e.g., δ8.45 for aromatic protons in imidazo[1,2-a]pyrazine derivatives), while ESI-MS confirms molecular ions (e.g., m/z 396.1 [M+H]⁺ in ) .
  • Chiral HPLC : Validates enantiopurity for the (S)-enantiomer .

Q. How is the compound’s biological activity assessed in preclinical studies?

  • Receptor binding assays : Measure affinity for targets like β-adrenergic receptors or phosphodiesterases (PDEs) using radioligand displacement (e.g., IC₅₀ values for PDE10A inhibition) .
  • Anti-inflammatory models : Evaluate efficacy in LPS-induced sepsis or acute lung injury (ALI) models via cytokine profiling (e.g., TNF-α, IL-6 reduction) .

Advanced Research Questions

Q. How can enantioselectivity be optimized during asymmetric synthesis?

  • Catalyst screening : Iridium complexes with cesium carbonate additives suppress racemization and enhance conversion rates .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMSO) at 60–80°C improve reaction kinetics for Pd-catalyzed cross-couplings .
  • Ligand tuning : Bulky phosphine ligands (e.g., XPhos) increase steric hindrance, favoring the (S)-configuration .

Q. What strategies enable functionalization of the pyrrolo[1,2-a]pyrazine core?

  • C–H activation : Pd(TFA)₂ catalyzes direct C6 arylation with aryl bromides, tolerating electron-withdrawing groups (e.g., –NO₂, –CF₃) .
  • Electrophilic substitution : Acetylation or formylation at C3/C5 positions using acetic anhydride or Vilsmeier-Haack reagents .
  • Hybrid scaffolds : Double cyclization with benzo[d]imidazoles enhances photophysical properties (e.g., fluorescence quantum yield) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Mechanistic profiling : Compare off-target effects (e.g., PDE vs. adrenergic receptor selectivity) using knockout models .
  • Dose-response analysis : Re-evaluate potency (EC₅₀) under standardized conditions (e.g., cell permeability, serum protein binding) .
  • Structural analogs : Test derivatives with modified substituents (e.g., 5-bromo or 8-chloro variants) to isolate structure-activity relationships (SAR) .

Methodological Notes

  • Avoiding racemization : Use low-temperature (<0°C) quenching post-hydrogenation to preserve enantiopurity .
  • Scalability : Milligram-to-gram scaling is feasible via flow chemistry for Pd-catalyzed reactions .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., DFT calculations) to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.